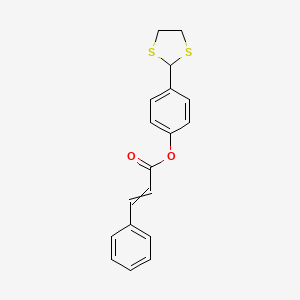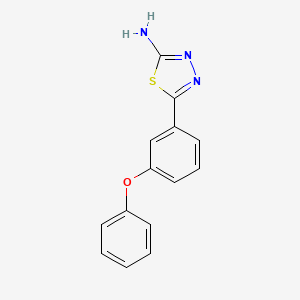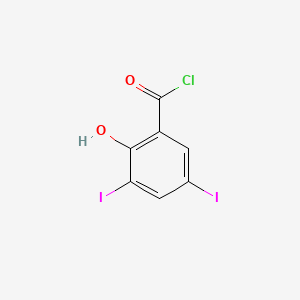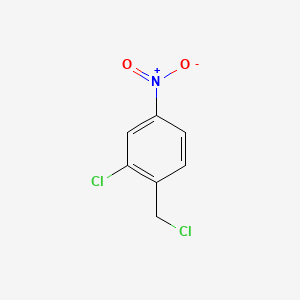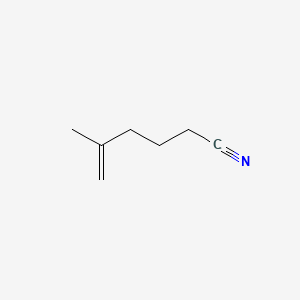![molecular formula C15H14O B1352090 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone CAS No. 76650-29-8](/img/structure/B1352090.png)
1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone
説明
“1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone” is a chemical compound with the molecular formula C15H14O . It is also known as "Ethanone, 1-(3-methylphenyl)-" .
Molecular Structure Analysis
The molecular structure of “1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone” consists of a biphenyl group where one of the phenyl rings has a methyl group at the 3’ position and an ethanone group at the 1’ position . The molecular weight of this compound is 210.27 g/mol .
Physical And Chemical Properties Analysis
“1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone” is a solid, usually white crystal or powder . It has good solubility in organic solvents, such as ethanol, dimethylformamide, and dichloromethane . Its melting point is about 80-85 degrees Celsius .
科学的研究の応用
Green Synthesis and Chemistry
- Microwave-Assisted Synthesis : The compound is utilized in microwave-assisted synthesis for environmentally friendly Suzuki reactions, specifically in synthesizing derivatives like 1-(4-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone, highlighting its role in the development of eco-friendly chemical protocols (Soares, Fernandes, Chavarria, & Borges, 2015).
Spectroscopy and Photophysics
- Study of Fluorescence Properties : This compound has been studied for its edge-excitation red-shift in fluorescence within an ethanol solution, providing insights into solvent heterogeneity and photophysical properties (Ghoneim, 2001).
Anticancer Research
- Potential Anti-Breast Cancer Agents : Used as a building block in the synthesis of novel thiazolyl(hydrazonoethyl)thiazoles, showing promising activities against MCF-7 tumor cells, indicating its potential in anticancer drug development (Mahmoud et al., 2021).
Organic Chemistry and Material Science
- Photochemical Study in Organic Synthesis : Its derivatives, like 1,2-di(3′,4′-dimethoxyphenyl)ethanone, have been examined for photochemical reactivity, contributing to the understanding of organic synthesis mechanisms (Castellan et al., 1990).
- Chemoenzymatic Synthesis : Involved in the chemoenzymatic synthesis of various pharmaceutical intermediates, demonstrating its utility in creating complex organic molecules (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Antioxidant Research
- QSAR-analysis in Antioxidant Research : A derivative was analyzed for antioxidant activities, providing a theoretical basis for designing new potential antioxidants (Drapak et al., 2019).
Metal-Organic Frameworks
- Construction of Novel Complexes : Plays a role in constructing metal–organic frameworks with diverse structures, contributing to material science and nanotechnology (Sun et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition : A derivative, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, was studied as a corrosion inhibitor for mild steel in hydrochloric acid, highlighting its applications in industrial chemistry (Jawad et al., 2020).
Antimicrobial Research
- Antimicrobial Properties : Investigated for antimicrobial activity, showing potential in the development of new antifungal and antibacterial agents (Castellano et al., 2003).
Psychopharmacology
- Antipsychotic Drug Development : Examined in the synthesis and pharmacological evaluation of potential antipsychotic drugs, contributing to mental health treatment research (Bhosale et al., 2014).
特性
IUPAC Name |
1-[4-(3-methylphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-4-3-5-15(10-11)14-8-6-13(7-9-14)12(2)16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQLVQGSXLXPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408465 | |
| Record name | 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone | |
CAS RN |
76650-29-8 | |
| Record name | 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)





